Benzylpenicillinsäure

Übersicht

Beschreibung

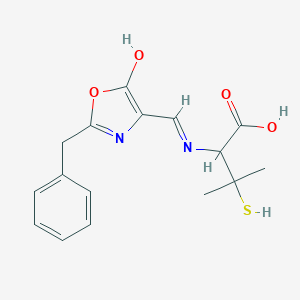

Benzylpenicillenic acid, also known as Benzylpenicillenic acid, is a useful research compound. Its molecular formula is C₁₆H₁₈N₂O₄S and its molecular weight is 334.4 g/mol. The purity is usually 95%.

The exact mass of the compound Valine, 3-mercapto-N-((5-oxo-2-(phenylmethyl)-4(5H)-oxazolylidene)methyl)- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - beta-Lactams - Penicillins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzylpenicillenic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzylpenicillenic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Allergie- und Immunforschungsforschung

Benzylpenicillinsäure spielt eine bedeutende Rolle in der Erforschung von β-Lactam-Antibiotika und deren immunologischen Wirkungen. Sie wird verwendet, um das Spektrum der antigenen Spezifitäten und die heterogene Erkennung durch IgE-Antikörper bei Patienten mit Penicillinallergien zu verstehen . Diese Verbindung hilft bei der Identifizierung der strukturellen Merkmale, die vom Immunsystem erkannt werden, was für die Entwicklung von Diagnosetests und Allergiebehandlungen von entscheidender Bedeutung ist.

Entwicklung von Antibiotika

Als Derivat von Penicillin ist this compound ein wichtiges Instrument bei der Entwicklung neuer Antibiotika. Forscher verwenden diese Verbindung, um die antibakterielle Wirkung von β-Lactam-Antibiotika zu untersuchen, insbesondere gegen grampositive Kokken wie Streptococcus pneumoniae und Staphylococcus . Sie dient als Modell für die Entwicklung neuer Antibiotika, die resistente Bakterienstämme überwinden können.

Studien zur chemischen Kinetik

Die Kinetik der Bildung und des Verschwindens von this compound und ihren Derivaten wird in Lösungen von Benzylpenicillin untersucht. Diese Studien sind unerlässlich, um die Stabilität und Reaktivität von Penicillinverbindungen zu verstehen, was Auswirkungen auf den Herstellungsprozess und die Haltbarkeit von Antibiotikaformulierungen hat .

Mechanismen der Arzneimittelallergie

This compound wird verwendet, um die Mechanismen hinter medikamenteninduzierter Überempfindlichkeit zu untersuchen. Sie hilft bei der Aufklärung der Pfade, die zu allergischen Reaktionen führen, einschließlich der Identifizierung spezifischer Determinanten, die Immunantworten auslösen .

Kreuzreaktivitätsstudien

Im Kontext der Antibiotika-Kreuzreaktivität wird this compound verwendet, um zu testen, ob Patienten, die allergisch auf Penicillin reagieren, auch auf Cephalosporine, Monobactame oder Carbapeneme reagieren könnten. Dies ist für sichere Verschreibungspraktiken und die Vermeidung von unerwünschten Arzneimittelwirkungen entscheidend .

Synthetische Chemie

This compound ist ein wichtiges Zwischenprodukt in der synthetischen Chemie, insbesondere bei der Synthese komplexer Moleküle. Sie wird verwendet, um verschiedene chemische Reaktionen zu untersuchen, darunter Aminolyse und die Bildung stabiler und instabiler Zwischenprodukte .

Wirkmechanismus

Target of Action

Benzylpenicillenic acid, a derivative of Benzylpenicillin (Penicillin G), primarily targets penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, making them an effective target for antibiotics.

Mode of Action

Benzylpenicillenic acid interacts with its targets by binding to specific PBPs. This binding inhibits the third and last stage of bacterial cell wall synthesis . The compound’s action may also interfere with an autolysin inhibitor, leading to cell lysis mediated by bacterial cell wall autolytic enzymes .

Biochemical Pathways

The compound affects the biochemical pathways involved in bacterial cell wall synthesis. By binding to PBPs, it disrupts the cross-linking of peptidoglycan chains, which is essential for bacterial cell wall integrity . This disruption leads to the weakening of the cell wall, causing cell lysis and eventual bacterial cell death .

Pharmacokinetics

Benzylpenicillenic acid, like Benzylpenicillin, is typically administered intravenously or intramuscularly due to poor oral absorption . It has a protein binding of about 60%, and it is metabolized in the liver . The elimination half-life is approximately 30 minutes, and it is excreted through the kidneys .

Result of Action

The primary result of Benzylpenicillenic acid’s action is the lysis of bacterial cells, leading to the effective treatment of infections caused by susceptible bacteria . This includes infections caused by gram-positive cocci, such as Streptococcus pneumoniae, groups A, B, C, and G streptococci, nonenterococcal group D streptococci, viridans group streptococci, and non-penicillinase producing staphylococcus .

Action Environment

The action, efficacy, and stability of Benzylpenicillin and its derivatives can be influenced by various environmental factors. For instance, the compound is known to be an irritant and can be affected by the pH levels of the environment . Additionally, resistance patterns, susceptibility, and treatment guidelines can vary across regions .

Biochemische Analyse

Biochemical Properties

Benzylpenicillenic acid plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to bind to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the third and last stage of bacterial cell wall synthesis .

Cellular Effects

The effects of Benzylpenicillenic acid on various types of cells and cellular processes are profound. It influences cell function by interfering with the synthesis of the bacterial cell wall, leading to cell lysis . This impact extends to cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Benzylpenicillenic acid involves its binding to PBPs, which leads to the inhibition of cell wall synthesis . This interaction results in changes in gene expression and can lead to enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

Over time, the effects of Benzylpenicillenic acid in laboratory settings can change. It is known to be unstable and is thought to be allergenic, particularly in contact skin allergy, after direct reaction with disulfides and cysteine sulfhydryl groups .

Dosage Effects in Animal Models

The effects of Benzylpenicillenic acid can vary with different dosages in animal models . While specific threshold effects, toxic effects, or adverse effects at high doses have not been explicitly reported for Benzylpenicillenic acid, it is generally understood that the dosage can significantly influence the observed effects.

Metabolic Pathways

Benzylpenicillenic acid is involved in various metabolic pathways. About 16-30% of an intramuscular dose is metabolized to penicilloic acid, an inactive metabolite . Small amounts of 6-aminopenicillanic acid have also been recovered in the urine of patients on penicillin G .

Transport and Distribution

Benzylpenicillenic acid is transported and distributed within cells and tissues. It is rapidly absorbed following both intramuscular and subcutaneous injection . Its apparent volume of distribution is about 50% of total body water .

Subcellular Localization

Given its role in inhibiting bacterial cell wall synthesis, it is likely to be localized where this process occurs .

Eigenschaften

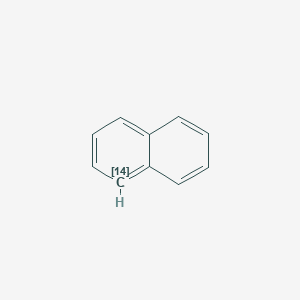

IUPAC Name |

2-[(2-benzyl-5-hydroxy-1,3-oxazol-4-yl)methylideneamino]-3-methyl-3-sulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S/c1-16(2,23)13(14(19)20)17-9-11-15(21)22-12(18-11)8-10-6-4-3-5-7-10/h3-7,9,13,21,23H,8H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKMIVRINPALWDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)N=CC1=C(OC(=N1)CC2=CC=CC=C2)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001313604 | |

| Record name | Benzylpenicillenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3264-88-8 | |

| Record name | Benzylpenicillenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003264888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzylpenicillenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R)-1-((4R,4aR,8aS)-2,6-diphenyltetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl)ethane-1,2-diol](/img/structure/B105717.png)

![(2S,3R,4S,5R)-2-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B105721.png)